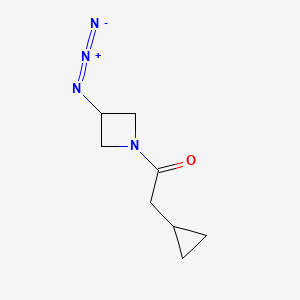
1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one
説明
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .科学的研究の応用
Antibacterial and Antifungal Activities
Compounds structurally related to 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one have been the subject of intense research due to their potential antibacterial and antifungal properties. For instance, a series of bipyridine derivatives carrying the hydroxyphenylthio moiety, similar in structure to the compound , were synthesized and subjected to in vitro antibacterial testing against various strains and antifungal screening, demonstrating promising activity (Karabasanagouda et al., 2009). Similarly, Schiff base derivatives with thiophene were synthesized, characterized, and evaluated for antimicrobial properties, showing significant activity against specific bacterial and fungal isolates (Süleymanoğlu et al., 2020).
Biological Evaluation on Serotonin Receptors
Novel derivatives, including those with a thiophene structure, were synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. The structure-activity relationship studies highlighted the influence of molecular modifications on binding affinity, revealing potential therapeutic implications for neurological disorders (Pessoa‐Mahana et al., 2012).
Chemical Sensor Applications
Compounds with a thiophene core have been explored for their potential as chemical sensors. For instance, a dimethylfuran tethered 2-aminopyridine-3-carbonitrile derivative demonstrated notable fluorescent chemosensor capabilities for Fe3+ ions and picric acid, showcasing a 'turn off' mechanism and nanomolar detection limits (Shylaja et al., 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those with thiophene as a core structure, are pivotal in expanding the chemical space for potential therapeutic and material applications. These studies often involve detailed spectroscopic methods, crystallography, and computational studies to elucidate structural and electronic properties, contributing to a deeper understanding of their potential applications (Kabirifard et al., 2020; Mabkhot et al., 2017).
特性
IUPAC Name |
1-[5-(4-aminopiperidine-1-carbonyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-8(15)10-2-3-11(17-10)12(16)14-6-4-9(13)5-7-14/h2-3,9H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDFAKGBUDACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















